Methyl 4-cyano-3-hydroxybenzoate
Overview
Description
Methyl 4-cyano-3-hydroxybenzoate is an organic compound with the molecular formula C9H7NO3 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a hydroxyl group (-OH) on the benzene ring, along with a methyl ester group (-COOCH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-cyano-3-hydroxybenzoate can be synthesized through the esterification of 4-cyano-3-hydroxybenzoic acid with methanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-cyano-3-hydroxybenzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-cyano-3-methoxybenzoic acid.
Reduction: Formation of 4-amino-3-hydroxybenzoic acid.
Substitution: Formation of various substituted benzoates depending on the reagents used.
Scientific Research Applications
Methyl 4-cyano-3-hydroxybenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Mechanism of Action
The mechanism of action of methyl 4-cyano-3-hydroxybenzoate involves its interaction with specific molecular targets. The compound can interfere with cellular processes by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit the synthesis of DNA, RNA, and proteins in microbial cells, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-hydroxybenzoate:
Ethyl 4-hydroxybenzoate: Similar to methylparaben but with an ethyl group instead of a methyl group.
Propyl 4-hydroxybenzoate: Another paraben used as a preservative, with a propyl group.
Uniqueness
Methyl 4-cyano-3-hydroxybenzoate is unique due to the presence of the cyano group, which imparts distinct chemical properties and reactivity compared to other parabens. This structural difference allows for unique applications and potential biological activities .
Properties
IUPAC Name |
methyl 4-cyano-3-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-13-9(12)6-2-3-7(5-10)8(11)4-6/h2-4,11H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDEARWYDVSYTNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586364 | |
Record name | Methyl 4-cyano-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6520-87-2 | |
Record name | Methyl 4-cyano-3-hydroxybenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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